N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
CAS No.: 2097915-26-7
Cat. No.: VC6290517
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097915-26-7 |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.399 |
| IUPAC Name | N-(2-methoxyphenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C18H22N4O3/c1-13-19-10-7-17(20-13)25-14-8-11-22(12-9-14)18(23)21-15-5-3-4-6-16(15)24-2/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,21,23) |
| Standard InChI Key | DQDGMJAQBWOLJR-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-(2-Methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is identified by the CAS registry number 2097915-26-7 . Its IUPAC name systematically describes the connectivity of its three primary components: a 2-methoxyphenyl group attached via a carboxamide linkage to a piperidine ring, which is further substituted at the 4-position with a 2-methylpyrimidin-4-yloxy moiety. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-(2-Methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
The compound’s structure features a piperidine ring (six-membered nitrogen-containing heterocycle) with two distinct substituents: a carboxamide-linked 2-methoxyphenyl group and a pyrimidine ether group. The pyrimidine ring introduces additional nitrogen atoms, enhancing potential for hydrogen bonding and π-π interactions with biological targets .
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three building blocks (Fig. 1):
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Piperidine core: Serves as the central scaffold.
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2-Methoxyphenyl carboxamide: Introduced via amide coupling.
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2-Methylpyrimidin-4-yl ether: Attached through nucleophilic aromatic substitution.
A plausible synthetic route involves:
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Functionalization of piperidine at the 4-position with a leaving group (e.g., hydroxyl via oxidation).
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Etherification with 4-chloro-2-methylpyrimidine under basic conditions.
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Carboxamide formation using 2-methoxyphenyl isocyanate or via coupling of piperidine-1-carbonyl chloride with 2-methoxyaniline .
Patent-Derived Methodologies
While no direct synthesis is reported for this compound, EP2076508B1 discloses related piperidine-carboxamide derivatives. Key steps from analogous syntheses include:
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Mitsunobu reaction: For ether formation between alcohols and heteroaromatic chlorides.
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Ullmann coupling: To attach aryloxy groups to piperidine.
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Carbodiimide-mediated amidation: For coupling carboxylic acids with amines .
Optimization challenges likely involve minimizing side reactions during etherification and ensuring regioselectivity in pyrimidine substitution.
Biological Activity and Mechanistic Insights
| Compound Class | Activity | Target | Source |
|---|---|---|---|
| Piperidine-carboxamides | Antimicrobial | Bacterial efflux pumps | |
| Pyrimidine ethers | Kinase inhibition | EGFR/VEGFR | |
| Methoxyphenyl derivatives | Cytotoxic | DNA/tubulin |
Structure-Activity Relationship (SAR) Considerations
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Piperidine ring: Saturation enhances metabolic stability compared to aromatic rings. The nitrogen atom facilitates salt formation for improved solubility.
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Pyrimidine substituent: The 2-methyl group may enhance lipophilicity, aiding membrane permeation. Ether linkage provides rotational freedom for target binding .
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Methoxyphenyl group: Electron-donating methoxy group stabilizes aromatic π-systems, influencing receptor binding affinity.
Research Gaps and Future Directions
Priority Investigations
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In vitro profiling: Screen against kinase panels, microbial strains, and cancer cell lines.
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ADMET studies: Assess permeability (Caco-2), metabolic stability (microsomes), and cytotoxicity (HEK293).
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Structural optimization: Explore substituent effects at pyrimidine 2-position and piperidine nitrogen.
Computational Modeling Opportunities
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Molecular docking: Predict binding modes to kinases (PDB: 1M17) or DNA topoisomerases.
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QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with biological activity.
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